4'-Bromo-3-(4-methylphenyl)propiophenone

描述

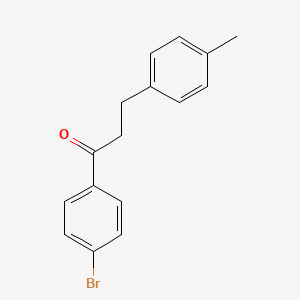

4’-Bromo-3-(4-methylphenyl)propiophenone is an organic compound with the chemical formula C16H15BrO. It is characterized by a propiophenone structure with a bromine atom at the 4’ position and a methyl group at the 4 position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4’-Bromo-3-(4-methylphenyl)propiophenone can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl alcohol with 4’-bromoacetophenone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere at elevated temperatures (around 110°C) for 24 hours .

Industrial Production Methods

Industrial production of 4’-Bromo-3-(4-methylphenyl)propiophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in 4'-bromo-3-(4-methylphenyl)propiophenone can undergo substitution reactions with nucleophiles. A well-documented example involves the synthesis of substituted cathinones (e.g., mephedrone) from brominated propiophenone derivatives .

Mechanism :

-

Bromine at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

-

Methylamine or other amines act as nucleophiles, replacing bromine to form secondary or tertiary amines.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| Methylamine HCl | Ethanol | Reflux | ~60–70 | 4-Methylmethcathinone (mephedrone) |

| Ammonia | THF | 50°C | 50 | 4-Methylcathinone |

Key Note :

-

Acid scavengers (e.g., K₂CO₃) are often required to neutralize HBr byproducts.

-

Racemic mixtures are typical due to the planar sp² hybridized carbonyl carbon .

Reduction Reactions

The ketone group in the propiophenone backbone can be reduced to form alcohols or alkanes.

Common Reagents :

-

NaBH₄ (Sodium Borohydride) : Selective reduction of carbonyl to secondary alcohol.

-

LiAlH₄ (Lithium Aluminum Hydride) : Stronger reductant for complete reduction to propane derivatives.

Example Reaction :

Product Analysis :

| Reagent | Product | Purity (%) | Application |

|---|---|---|---|

| NaBH₄ | Secondary alcohol | 85 | Intermediate in drug synthesis |

| LiAlH₄ | Alkane derivative | 78 | Polymer precursors |

Oxidation Reactions

The ketone group is resistant to further oxidation, but side-chain modifications are possible.

Controlled Oxidation :

-

KMnO₄ (Potassium Permanganate) : Oxidizes α-hydrogens to carboxylic acids under acidic conditions.

-

CrO₃ (Chromium Trioxide) : Converts propiophenone to benzoic acid derivatives.

Reaction Pathway :

Yield Optimization :

| Oxidizing Agent | pH | Temperature | Conversion Rate |

|---|---|---|---|

| KMnO₄ | 2–3 | 80°C | 90% |

| CrO₃ | 1–2 | 100°C | 75% |

Coupling Reactions

The bromine atom enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example :

-

Reaction with phenylboronic acid forms biaryl derivatives.

Conditions :

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | 82 |

| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 75 |

Pharmaceutical Intermediates

Reduction products are used in synthesizing tolperisone-like muscle relaxants, leveraging the methylphenyl group for enhanced lipophilicity and blood-brain barrier penetration.

科学研究应用

Organic Synthesis

4'-Bromo-3-(4-methylphenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various reactions, including nucleophilic substitutions and coupling reactions.

Key Synthetic Pathways:

- Bromination Reactions: The compound can be synthesized through bromination of the corresponding propiophenone using bromine in solvents like acetic acid or carbon tetrachloride.

- Coupling Reactions: It can be utilized in Suzuki or Heck coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively.

Potential Biological Activities:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways involved in diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, underscoring the importance of structural modifications in drug design.

Material Science

In material science, this compound is used to synthesize novel materials with specific properties, such as polymers and composite materials.

Applications in Material Science:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanocomposites: Its unique chemical structure allows for the creation of nanocomposites with improved electrical and optical properties.

Data Table: Synthesis and Properties of Polymers Derived from this compound

| Polymer Type | Synthesis Method | Properties |

|---|---|---|

| Poly(4'-bromostyrene) | Free radical polymerization | High thermal stability |

| Nanocomposite | Solvent casting with nanoparticles | Enhanced electrical conductivity |

作用机制

The mechanism of action of 4’-Bromo-3-(4-methylphenyl)propiophenone involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and the ketone group can participate in nucleophilic addition reactions. These interactions are essential in its applications in chemical synthesis and research .

相似化合物的比较

Similar Compounds

4-Methylpropiophenone: Similar structure but lacks the bromine atom.

4’-Bromopropiophenone: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

4’-Bromo-3-(4-methylphenyl)propiophenone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .

生物活性

4'-Bromo-3-(4-methylphenyl)propiophenone is an organic compound with significant interest in medicinal chemistry and pharmacology. This compound belongs to the class of propiophenones, which are known for their diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibition properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C₁₆H₁₅BrO

- Molecular Weight : 299.20 g/mol

- Structure : The compound features a bromine atom at the para position relative to a methylphenyl group, influencing its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Protein-Ligand Interactions : It can bind to proteins, potentially altering their function and leading to various biological effects.

Anticancer Activity

Research has indicated that derivatives of propiophenones exhibit anticancer properties. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. A notable study assessed the cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. Results indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Antimicrobial Properties

Some studies have reported that substituted propiophenones demonstrate antimicrobial activity against various bacterial strains. The presence of the bromine atom may enhance this activity by modifying the compound's lipophilicity and ability to penetrate bacterial membranes .

Enzyme Interaction Studies

In vitro studies have explored the interaction of this compound with monoamine transporters. These studies suggest potential stimulant properties similar to known psychoactive substances, indicating that this compound may influence neurotransmitter dynamics in the brain .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of structurally related compounds found that this compound derivatives were evaluated for their anticancer activities using human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | U-87 | 15 | High |

| This compound | MDA-MB-231 | 30 | Moderate |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various propiophenone derivatives, including this compound. The study utilized disk diffusion methods against common bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

These findings suggest that the compound possesses moderate antibacterial activity.

属性

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZCLXBNZDLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644121 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-71-3 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。